molecular formula C17H15NO2S2 B2499737 N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797872-15-1

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Cat. No. B2499737
CAS RN: 1797872-15-1
M. Wt: 329.43
InChI Key: JKJSZOXWEGTCND-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, commonly known as TBBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anticancer properties. TBBS has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.

Scientific Research Applications

Biochemical Evaluation and Inhibition Studies

Sulfonamides have been synthesized and evaluated for their ability to inhibit key enzymes involved in biological processes. For instance, compounds have been designed as high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase, showing potential for detailed investigation of the kynurenine pathway's role in neuronal injury and diseases (Röver et al., 1997). These inhibitors could offer new avenues for therapeutic intervention in conditions associated with altered tryptophan metabolism.

Anticancer and Antimicrobial Applications

Sulfonamide derivatives have been explored for their anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV activities. Novel compounds showing promise against various cancer cell lines and HCV NS5B RNA-dependent RNA polymerase have been identified, pointing to the potential of sulfonamides in developing new therapeutic agents (Küçükgüzel et al., 2013). These studies demonstrate the versatility of sulfonamides in targeting different biological pathways and diseases.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrases, enzymes critical for maintaining pH balance in tissues and involved in various diseases, including glaucoma and cancer. Benzenesulfonamide derivatives incorporating triazole moieties have been synthesized, showing potent inhibition of human carbonic anhydrase isoforms and potential for treating conditions like glaucoma (Nocentini et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of sulfonamide derivatives for various applications, including antimicrobial and anticancer activities, have been a focus area. Novel thiourea derivatives bearing the benzenesulfonamide moiety have been evaluated for their activity against Mycobacterium tuberculosis, offering insights into designing new antituberculosis drugs (Ghorab et al., 2017).

Biochemical Analysis

Biochemical Properties

N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase involves binding to the active site of the enzyme, thereby preventing its normal function. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in the regulation of cellular processes .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, which is the programmed cell death . This effect is mediated through the disruption of cell signaling pathways that are essential for cell survival and growth. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, resulting in changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as carbonic anhydrase, leading to enzyme inhibition . The binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound interacts with kinases, resulting in the inhibition of kinase activity and subsequent disruption of cell signaling pathways . This compound also affects gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cell signaling pathways, leading to sustained changes in cellular function . Additionally, in vitro and in vivo studies have demonstrated that this compound can induce long-term changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with therapeutic effects at lower doses and toxic effects at higher doses . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze the oxidation of the thiophene ring and the sulfonamide group . The metabolites are then further processed through conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH, which provide the necessary reducing equivalents for the enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments . The compound can also interact with membrane transporters, such as organic anion transporters, which play a role in its uptake and efflux from cells . These interactions influence the localization and accumulation of this compound within tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . The targeting of this compound to these organelles is facilitated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The localization of this compound to the mitochondria allows it to interact with mitochondrial enzymes and proteins, influencing mitochondrial function and energy metabolism . Similarly, the presence of this compound in the endoplasmic reticulum affects protein folding and processing, impacting overall cellular homeostasis .

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h1-11,13,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJSZOXWEGTCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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